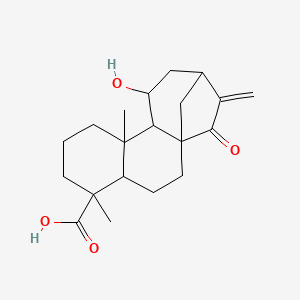

ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated and purified from the Chinese herbal medicine Pteris semipinnata L. This compound is known for its significant antitumor activity, leading cancer cells to apoptosis . It has been studied for its effects on various types of malignant cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma .

Métodos De Preparación

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is typically isolated from Pteris semipinnata L through a series of extraction and purification processes the compound can be loaded onto fluorescent mesoporous silica nanoparticles for targeted delivery in cancer therapy .

Análisis De Reacciones Químicas

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit tyrosinase, an enzyme involved in melanin synthesis, by regulating the microphthalmia-associated transcription factor (MITF) . The compound’s 11alpha-hydroxy, 15-oxo, and 16-en moieties are crucial for its inhibitory activity .

Aplicaciones Científicas De Investigación

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has several scientific research applications:

Cancer Therapy: It has shown significant antitumor activity in various cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma

Anti-inflammatory: The compound has potential anti-inflammatory properties.

Skin Whitening: It inhibits tyrosinase, making it a potential candidate for skin whitening applications.

Mecanismo De Acción

The mechanism of action of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. It stabilizes the inhibitor of kappa B alpha (IkBα), reducing nuclear p65 and inhibiting NF-kB activity . This leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific structure and significant antitumor activity. Similar compounds include other diterpenoids isolated from Pteris semipinnata L., which also exhibit antitumor and anti-inflammatory properties . this compound stands out due to its potent inhibition of the NF-kB pathway and its ability to induce apoptosis in various cancer cells .

Propiedades

IUPAC Name |

11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFLYGNWNATSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)

![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)

![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)

![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)

![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)